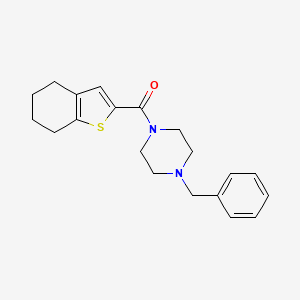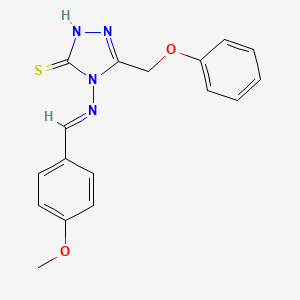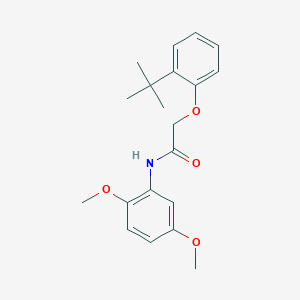![molecular formula C12H10N6O5 B5529292 (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE](/img/structure/B5529292.png)
(7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Final assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to disrupt microbial cell walls.
Enzyme Inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: Potential use as pesticides or herbicides.
Materials Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Disruption of cellular processes: Interfering with cellular signaling pathways or structural components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7E)-N-[(4-METHOXY-3-NITROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: shares similarities with other oxadiazole derivatives such as:
Uniqueness
- Structural Features : Unique combination of functional groups that confer specific chemical and biological properties.
- Biological Activity : Distinct biological activities that may not be present in other similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O5/c1-21-9-3-2-7(4-8(9)18(19)20)5-22-16-11-10-12(14-6-13-11)17-23-15-10/h2-4,6H,5H2,1H3,(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKUXBAFMLQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CONC2=NC=NC3=NON=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)


![3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5529263.png)
![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)
![(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5529274.png)
![(1,1-dimethyl-2-{3-[4-methyl-5-(1-piperidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}ethyl)amine dihydrochloride](/img/structure/B5529296.png)




![2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide](/img/structure/B5529321.png)
![N-[(E)-(2-propoxynaphthalen-1-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)

